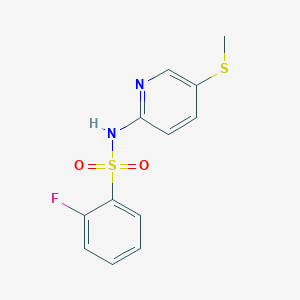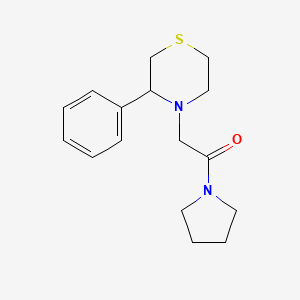![molecular formula C17H15N7O B7594313 N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7594313.png)
N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. It is commonly referred to as PTB or PTB-5, and it is a tetrazole-based compound that belongs to the family of benzimidazole derivatives. PTB-5 has been found to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties.
Mechanism of Action
The mechanism of action of PTB-5 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells. PTB-5 has been found to induce apoptosis, or programmed cell death, in cancer cells by activating various pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
PTB-5 has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the formation of new blood vessels, which is essential for tumor growth. PTB-5 has also been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
PTB-5 has several advantages for lab experiments. It is relatively simple and cost-effective to synthesize, making it a viable option for large-scale production. PTB-5 has also been found to exhibit potent biological activity, making it a promising candidate for further research. However, PTB-5 also has some limitations. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its therapeutic potential.
Future Directions
There are several future directions for research on PTB-5. One potential avenue is the development of PTB-5 as a potential therapeutic agent for cancer treatment. More research is needed to fully understand the mechanism of action of PTB-5 and its potential as a cancer therapy. Another potential direction is the development of PTB-5 as a new antimicrobial agent. PTB-5 has been found to exhibit potent antifungal and antibacterial properties, making it a promising candidate for further research. Overall, PTB-5 has the potential to be a valuable tool for scientific research and the development of new therapeutics.
Synthesis Methods
The synthesis of PTB-5 involves the reaction of 5-aminotetrazole with 1-phenylethyl bromide in the presence of sodium hydride. The resulting intermediate is then reacted with 4,5-diamino-2-phenyl-1H-benzimidazole to yield PTB-5. The synthesis of PTB-5 is relatively simple and cost-effective, making it a viable option for large-scale production.
Scientific Research Applications
PTB-5 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. PTB-5 has also been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O/c1-11(16-21-22-23-24(16)13-5-3-2-4-6-13)20-17(25)12-7-8-14-15(9-12)19-10-18-14/h2-11H,1H3,(H,18,19)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBWIOPCLSXBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)N=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)
![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)


![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)
![N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7594259.png)
![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7594280.png)
![2-[3-(4-Chlorophenyl)thiomorpholin-4-yl]acetamide](/img/structure/B7594282.png)

![N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)



![2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B7594316.png)